5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H8Cl2N2O2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a pyridine ring, making it a versatile molecule for research and industrial applications .
Preparation Methods
The synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by the introduction of methoxy and methyl groups. One common synthetic route includes the reaction of 5,6-dichloronicotinic acid with methanol and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:
5,6-dichloronicotinic acid: A precursor in the synthesis of the compound.
5,6-dichloro-2-methoxypyridine: A structurally similar compound with different functional groups.
5,6-dichloro-3-methylpyridine: Another related compound with variations in the substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)7(10)11-4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZINVISHQNRXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(N=C1)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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